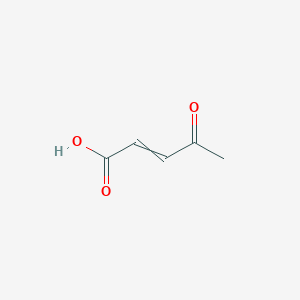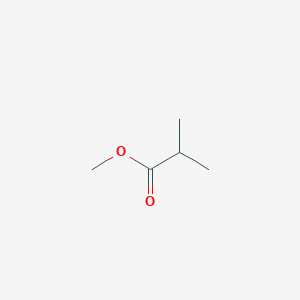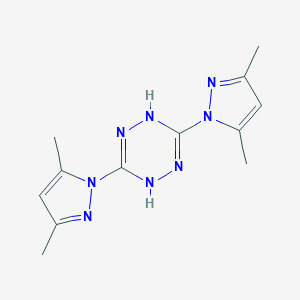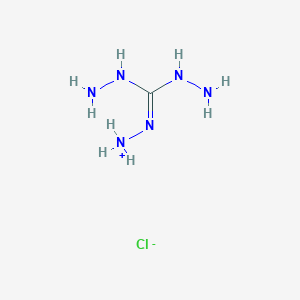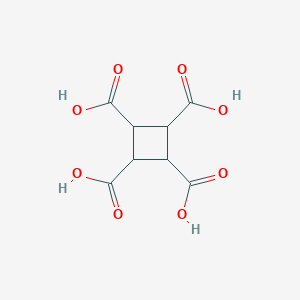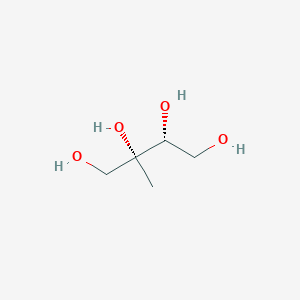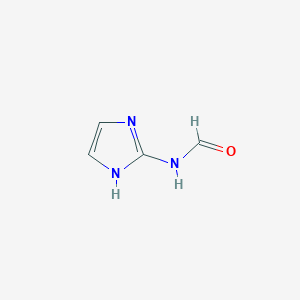
Formamide, N-1H-imidazol-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-1H-imidazol-2-yl-, is a chemical compound that has been widely used in scientific research for various purposes. It is a colorless liquid that has a faint odor of ammonia and is highly soluble in water.
Mécanisme D'action
Formamide acts as a denaturant for nucleic acids and proteins by disrupting the hydrogen bonds and hydrophobic interactions that hold the molecules together. It also disrupts the secondary and tertiary structures of the molecules, leading to their denaturation. Formamide is a polar aprotic solvent that can dissolve polar and nonpolar solutes. It can also act as a hydrogen bond acceptor and donor, making it a versatile solvent for various chemical reactions.
Effets Biochimiques Et Physiologiques
Formamide has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and mutations in cells. It has also been shown to inhibit the activity of various enzymes, including RNA polymerase and DNA polymerase. Formamide has been shown to have toxic effects on various cell types, including human and animal cells.
Avantages Et Limitations Des Expériences En Laboratoire
Formamide has several advantages for lab experiments. It is a versatile solvent that can dissolve a wide range of solutes. It is also a denaturant for nucleic acids and proteins, making it useful for various biochemical assays. Formamide is also readily available and relatively inexpensive.
However, there are also limitations to the use of formamide in lab experiments. It is a toxic substance that can have harmful effects on human health. It is also a potent mutagen that can induce DNA damage and mutations in cells. Formamide is also highly hygroscopic, meaning that it can absorb moisture from the air, leading to inaccuracies in experimental results.
Orientations Futures
There are several future directions for the use of formamide in scientific research. One direction is the development of safer and less toxic denaturants for nucleic acids and proteins. Another direction is the use of formamide in the synthesis of new compounds, including pharmaceuticals and agrochemicals. Formamide can also be used as a solvent for the synthesis of new materials, including polymers and nanoparticles. Finally, the use of formamide in the study of RNA structure and function is an area of active research.
Méthodes De Synthèse
Formamide can be synthesized by the reaction of formic acid with ammonia. The reaction takes place at a temperature of around 100°C and produces formamide and water as the products. The reaction can be represented as follows:
HCOOH + NH3 → HCONH2 + H2O
Applications De Recherche Scientifique
Formamide has been used in various scientific research applications. It is commonly used as a denaturant for nucleic acids and proteins. It is also used as a solvent for various chemical reactions. Formamide is used in the synthesis of various compounds, including imidazoles, pyrimidines, and purines. It has also been used as a polar aprotic solvent for the synthesis of peptides.
Propriétés
Numéro CAS |
229343-10-6 |
|---|---|
Nom du produit |
Formamide, N-1H-imidazol-2-yl- |
Formule moléculaire |
C4H5N3O |
Poids moléculaire |
111.1 g/mol |
Nom IUPAC |
N-(1H-imidazol-2-yl)formamide |
InChI |
InChI=1S/C4H5N3O/c8-3-7-4-5-1-2-6-4/h1-3H,(H2,5,6,7,8) |
Clé InChI |
SMXZQOMVCREYNY-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)NC=O |
SMILES canonique |
C1=CN=C(N1)NC=O |
Pictogrammes |
Irritant |
Synonymes |
N-(1H-Imidazol-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



